

discovery and history of Irgacure 907 photoinitiator

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Compound of Interest

Compound Name: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

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An In-depth Technical Guide to the Discovery and History of Irgacure 907 Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irgacure 907, chemically identified as 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is a highly efficient Type I photoinitiator that has become a cornerstone in the field of UV-curable coatings, inks, and adhesives. Its development by Ciba-Geigy in the late 1980s was a significant milestone, addressing the industry's demand for faster curing speeds and initiators effective in pigmented systems. This guide delves into the historical context of its discovery, elucidates its photochemical mechanism of action, details its technical properties, and outlines its primary applications, providing a comprehensive resource for professionals in the field.

A Historical Perspective: The Genesis of Irgacure 907

The story of Irgacure 907 begins within the research and development labs of Ciba-Geigy (now part of BASF), a company recognized as a pioneer in the photoinitiator field since the 1970s.^[1] ^[2]^[3] In the years leading up to the development of Irgacure 907, the UV curing industry was expanding rapidly. However, it faced challenges that required a new generation of

photoinitiators. Existing products had limitations, particularly in pigmented formulations where the pigment particles would compete for UV light, hindering efficient curing.

The industry required an initiator with:

- High Photospeed: To accommodate increasing production line speeds, especially in printing. [4]
- Strong Absorption Characteristics: To effectively compete with pigments and ensure deep, thorough curing.[4]
- Improved Shelf Life and Stability: To replace older, less stable compounds like benzoin ethers.[4]

In response to these needs, Ciba's research led to a new class of alpha-cleavage initiators based on morpholino-substituted acetophenones.[4] This work culminated in the introduction of Irgacure 907, an α -amino ketone that offered a powerful combination of high reactivity and strong UV absorption, making it exceptionally well-suited for pigmented UV-curable systems.[1] [4][5]

The Molecule: Chemical Structure and Properties

Irgacure 907 is a solid, off-white crystalline powder with a complex molecular structure that is key to its function.[6] Its morpholine ring, propanone moiety, and methylthio-substituted phenyl group contribute to its unique reactivity and solubility characteristics.[6]

Property	Value	Reference
Chemical Name	2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone	[6] [7] [8]
CAS Number	71868-10-5	[6] [8]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ S	[6] [7] [8]
Molecular Weight	279.4 g/mol	[7] [9]
Appearance	White to off-white crystalline powder	[6]
Melting Point	74-76 °C	[9] [10]

The Core Function: Mechanism of Photochemical Action

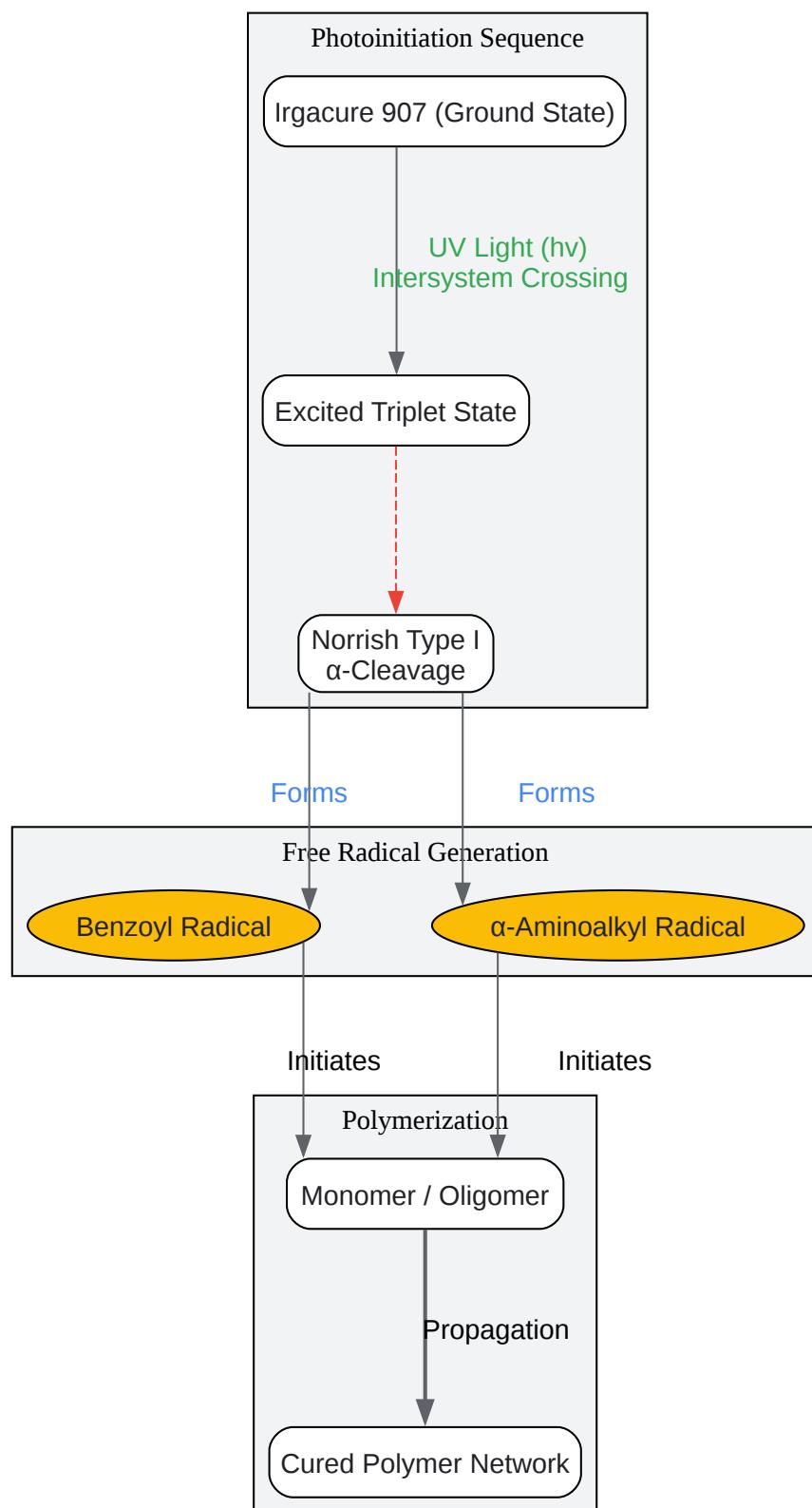
Irgacure 907 is a Type I photoinitiator, meaning it generates free radicals through intramolecular bond cleavage upon exposure to UV light.[\[11\]](#)[\[12\]](#) This process, known as Norrish Type I photocleavage, is highly efficient.[\[10\]](#)[\[12\]](#)

The mechanism unfolds in several steps:

- Photoexcitation: The molecule absorbs UV radiation, promoting an electron to a higher energy singlet state (S₂).[\[12\]](#)
- Internal Conversion & Intersystem Crossing: The molecule quickly relaxes to the first excited singlet state (S₁) via internal conversion. It then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).[\[12\]](#) The radical formation for Irgacure 907 originates from these triplet states.[\[12\]](#)
- α -Cleavage: In the triplet state, the crucial C-C bond between the carbonyl group and the adjacent carbon atom breaks homolytically.[\[12\]](#)
- Radical Generation: This cleavage yields two distinct free radicals: a benzoyl radical and an α -aminoalkyl radical.[\[12\]](#) Both are highly reactive and capable of initiating the polymerization

of acrylate or other unsaturated monomers and oligomers.

- Oxygen Scavenging: A key feature of α -amino ketones is the presence of the tertiary amine group, which helps to limit the inhibitory effect of oxygen on the curing process.[12]



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Caption: Photochemical mechanism of Irgacure 907 via Norrish Type I cleavage.

Field Applications and Experimental Workflow

The high absorbance and efficiency of Irgacure 907 make it particularly suitable for applications where light penetration is a challenge.[\[5\]](#)

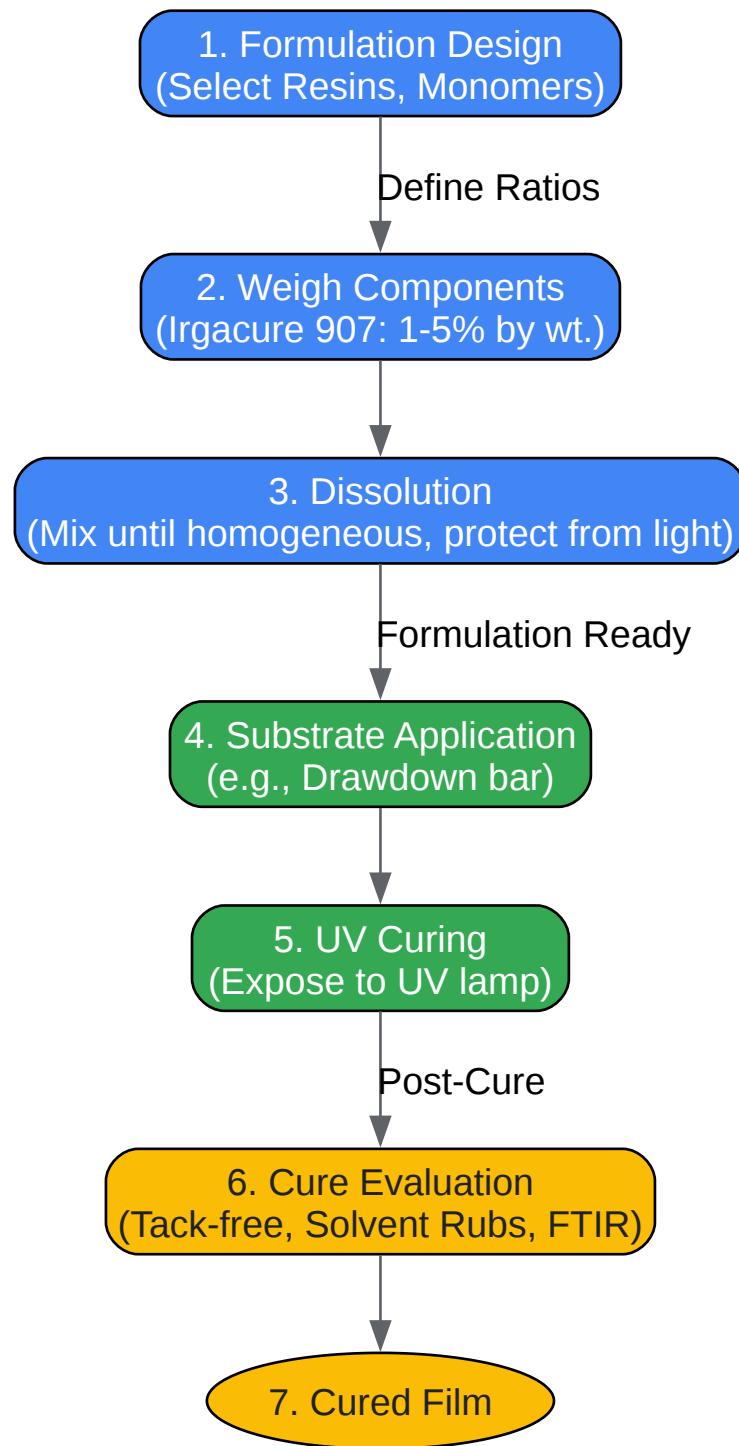
Primary Applications:

- Pigmented UV Coatings: For wood, metal, and plastic substrates.[\[5\]](#)
- Printing Inks: Especially for offset and screen printing applications.[\[4\]](#)[\[5\]](#)
- Adhesives: For UV and radiation curing adhesives.[\[5\]](#)
- Electronics: In the production of printing plates and other components.[\[5\]](#)

Irgacure 907 can be used alone or, for enhanced performance, in combination with co-initiators or sensitizers like thioxanthone derivatives (e.g., ITX).[\[4\]](#)[\[13\]](#)[\[14\]](#)

General Experimental Workflow

The following diagram outlines a typical laboratory procedure for creating and testing a UV-curable formulation using Irgacure 907.



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Caption: Standard experimental workflow for UV curing with Irgacure 907.

Conclusion

Irgacure 907 remains a vital tool in the formulation of UV-curable materials. Its discovery was a direct result of targeted research by Ciba-Geigy to overcome the limitations of earlier photoinitiators, particularly in challenging pigmented systems. Its robust and efficient Norrish Type I cleavage mechanism provides formulators with a reliable method for achieving rapid and thorough cure. A deep understanding of its history, chemical properties, and mechanism of action is essential for scientists and researchers aiming to innovate and optimize photopolymerization processes.

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